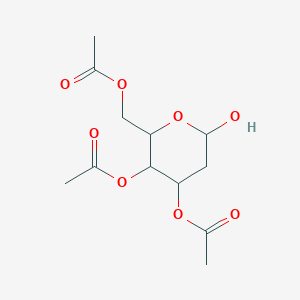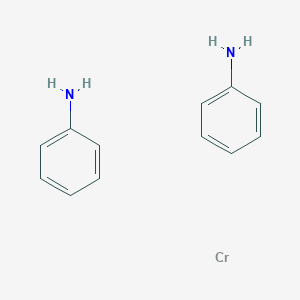
Aniline--chromium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aniline–chromium (2/1) is a coordination compound where aniline, an aromatic amine, is complexed with chromium in a 2:1 ratio
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aniline–chromium (2/1) typically involves the reaction of aniline with a chromium salt, such as chromium(III) chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as: [ 2 \text{C}_6\text{H}_5\text{NH}_2 + \text{CrCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{NH}_2\text{)}_2\text{CrCl}_3 ]
Industrial Production Methods: In an industrial setting, the production of aniline–chromium (2/1) may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: Aniline–chromium (2/1) can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized, altering the oxidation state and potentially leading to different coordination complexes.
Reduction: The compound can be reduced, affecting the chromium center and the overall stability of the complex.
Substitution: Ligands in the coordination sphere of chromium can be substituted with other ligands, leading to new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state chromium complexes, while substitution reactions can yield a variety of new coordination compounds.
科学研究应用
Aniline–chromium (2/1) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the activation of C-H bonds.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Industry: Aniline–chromium (2/1) is used in the production of polymers and as a precursor for other chromium-based materials.
作用机制
The mechanism by which aniline–chromium (2/1) exerts its effects involves the coordination of aniline ligands to the chromium center. This coordination can influence the electronic properties of the chromium, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
相似化合物的比较
Aniline–iron (2/1): Similar coordination compound with iron instead of chromium.
Aniline–cobalt (2/1): Cobalt-based analog with similar coordination properties.
Aniline–nickel (2/1): Nickel-based coordination compound with comparable reactivity.
Uniqueness: Aniline–chromium (2/1) is unique due to the specific electronic properties imparted by the chromium center
属性
CAS 编号 |
659718-72-6 |
|---|---|
分子式 |
C12H14CrN2 |
分子量 |
238.25 g/mol |
IUPAC 名称 |
aniline;chromium |
InChI |
InChI=1S/2C6H7N.Cr/c2*7-6-4-2-1-3-5-6;/h2*1-5H,7H2; |
InChI 键 |
XPYIQQNOPFVLPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
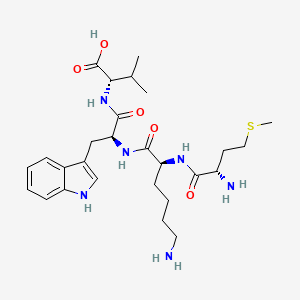

![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
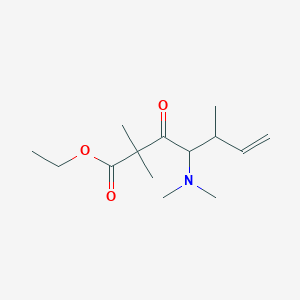
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
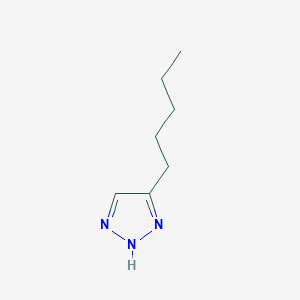
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)



![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
